molecular formula C7H4BrNO B1378963 6-Bromobenzo[C]isoxazole CAS No. 139557-44-1

6-Bromobenzo[C]isoxazole

Cat. No.: B1378963
CAS No.: 139557-44-1
M. Wt: 198.02 g/mol
InChI Key: XFJAECNYWJDKBG-UHFFFAOYSA-N
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Description

6-Bromobenzo[C]isoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring. The bromine atom at the 6th position of the benzoxazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[C]isoxazole typically involves the cyclization of 2-aminophenol with a brominated precursor. One common method includes the reaction of 2-aminophenol with 6-bromobenzoyl chloride under basic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzo[C]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.

    Oxidation Products: Oxazolone derivatives.

    Reduction Products: Aminobenzoxazole derivatives.

Scientific Research Applications

6-Bromobenzo[C]isoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJAECNYWJDKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CON=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139557-44-1
Record name 6-bromo-2,1-benzoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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